![molecular formula C8H8N4S B1415156 (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine CAS No. 1123169-55-0](/img/structure/B1415156.png)
(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine
Overview
Description
2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine, commonly referred to as PTMA, is a synthetic compound that has been studied for its potential applications in scientific research. PTMA has been found to have a range of biochemical and physiological effects and has been used in a variety of lab experiments.
Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
The compound “(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine” has been studied for its potential as a CDK2 inhibitor in cancer treatment. CDK2 is a cyclin-dependent kinase critical in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells. A study highlighted the design and synthesis of derivatives that showed potent CDK2 inhibitory activity, with one compound exhibiting sub-micromolar antiproliferative activity against various cancer cell lines .
Anti-Fibrosis Activity
Research into the anti-fibrotic activity of pyrimidine derivatives, including “(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine”, has shown promising results. These compounds have been evaluated against hepatic stellate cells, with some derivatives presenting better anti-fibrotic activities than existing drugs. They effectively inhibited collagen expression and hydroxyproline content, suggesting potential as novel anti-fibrotic drugs .
Mnk Inhibition for Leukemia Treatment
A series of derivatives of “(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine” have been reported as Mnk inhibitors . These inhibitors have shown strong activity against Mnk2, a kinase involved in the regulation of protein synthesis. The most active and selective compounds demonstrated cell type-specific effects in a panel of cancer cell lines, particularly inducing apoptosis in acute myeloid leukemia cells .
Antimicrobial Properties
Thiazole derivatives, including “(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine”, have been identified with significant antimicrobial properties. One study found that a compound with a thiazole ring exhibited potent inhibitory activity against microbes, comparable to the standard drug vancomycin .
Herbicidal Applications
The introduction of certain phenyl groups into the molecular structures of thiazole derivatives has been shown to enhance herbicidal activities. Research indicates that most synthesized compounds with this structure possess moderate to good herbicidal activities, suggesting their use in agricultural applications .
properties
IUPAC Name |
(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-4-6-5-13-8(12-6)7-10-2-1-3-11-7/h1-3,5H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSXSXZMNZRQOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC(=CS2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653255 | |
Record name | 1-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine | |
CAS RN |
1123169-55-0 | |
Record name | 1-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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